molecular formula C8H11O6Si B14754050 CID 53438225

CID 53438225

Cat. No.: B14754050
M. Wt: 231.25 g/mol
InChI Key: ZPVDXOPYNMLUNK-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 53438225” is a chemical entity cataloged in the PubChem database. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 53438225 involves specific synthetic routes and reaction conditions. The synthesis typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to maximize efficiency and minimize costs. Industrial production methods may include continuous flow processes, batch reactors, and the use of advanced separation techniques to purify the final product. The choice of production method depends on factors such as the availability of raw materials, production scale, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: CID 53438225 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

CID 53438225 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways or as a tool for drug discovery. In medicine, this compound could be investigated for its therapeutic potential, including its ability to interact with specific molecular targets. In industry, the compound may be utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 53438225 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the compound’s structure and the nature of the target. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Similar Compounds: CID 53438225 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups, which exhibit comparable chemical properties and reactivity.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may offer advantages over similar compounds in terms of stability, reactivity, or biological activity. By comparing this compound with other compounds, researchers can identify its strengths and potential areas for application.

Properties

Molecular Formula

C8H11O6Si

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C8H11O6Si/c1-5(9)12-8(4-15,13-6(2)10)14-7(3)11/h4H2,1-3H3

InChI Key

ZPVDXOPYNMLUNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C[Si])(OC(=O)C)OC(=O)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.